Ivacaftor N-Glucuronide
Description
Ivacaftor N-glucuronide is a major metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator approved for cystic fibrosis therapy. Ivacaftor undergoes extensive hepatic metabolism, primarily via CYP3A4-mediated oxidation, with subsequent glucuronidation forming the N-glucuronide metabolite (referred to as ivacaftor-M6 in studies) . This metabolite has been identified as a strong inducer of CYP3A4, contributing to drug-drug interactions when ivacaftor is co-administered with CYP3A4 modulators like lumacaftor .
Properties
Molecular Formula |
C₃₀H₃₆N₂O₉ |
|---|---|
Molecular Weight |
568.61 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Other N-Glucuronides
N-glucuronides are formed via conjugation of glucuronic acid to nitrogen-containing functional groups (e.g., amines, amides) in parent drugs. Key structural comparisons include:
- Tamoxifen N-glucuronide : Characterized by a molecular ion [M⁺] at m/z 563.80, formed via glucuronidation of the hydroxylated tamoxifen derivative .
- Rilpivirine (RPV) N-glucuronide : Detected in plasma via LC-MS/MS but lacks quantification due to the absence of a synthetic standard .
- Midazolam N-glucuronide: A minor urinary metabolite (1–2% of dose), structurally confirmed via enzymatic hydrolysis and UGT isoform specificity .
- Carbamazepine N-glucuronide : A secondary metabolite identified in urine, formed via conjugation of the parent drug’s nitrogen moiety .
While ivacaftor N-glucuronide’s exact structure remains unspecified, its formation aligns with typical N-glucuronidation pathways involving tertiary amines or aromatic nitrogen groups.
Pharmacokinetic and Metabolic Pathway Analysis
Pharmacokinetic Parameters
*Ivacaftor’s half-life decreases to 9 h when co-administered with lumacaftor due to CYP3A4 induction .
Metabolic Pathways
- The metabolite itself induces CYP3A4, creating a feedback loop that reduces ivacaftor’s systemic exposure .
- Midazolam N-glucuronide : Formed directly via UGT1A4, contributing to <2% of total urinary metabolites .
- Tamoxifen N-glucuronide : Synthesized by UGT1A3 and UGT1A4, with implications for therapeutic monitoring due to altered drug efficacy .
Enzymatic Specificity and Formation Pathways
UGT isoforms play a critical role in N-glucuronidation:
- UGT1A4 : Dominant in midazolam and tamoxifen N-glucuronidation .
- UGT1A3 : Active in tamoxifen O-glucuronidation but contributes minimally to N-glucuronide formation .
- Humanized UGT1 mice : Imipramine and trifluoperazine N-glucuronides are formed in these models, mimicking human hepatic metabolism .
This compound’s UGT isoform remains unconfirmed, but its metabolic interplay with CYP3A4 suggests a unique pathway compared to other N-glucuronides.
Clinical Implications and Drug Interactions
- This compound : Induces CYP3A4, reducing ivacaftor’s plasma concentration when combined with CYP3A4 inducers (e.g., lumacaftor). High-fat meals increase ivacaftor absorption by 2.5–4-fold, further complicating dosing .
- Midazolam N-glucuronide: Minor metabolite but interferes with urinary assays due to hydrolysis artifacts .
- Tamoxifen N-glucuronide : Alters therapeutic efficacy by modulating active metabolite levels, necessitating dose adjustments .
- RPV N-glucuronide : Detected in plasma but lacks quantified clinical impact .
Q & A
Q. What ethical guidelines apply when using human-derived samples (e.g., hepatocytes) for this compound research?
- Methodological Answer : Obtain informed consent and ethical approval for human tissue use. Anonymize donor data and disclose sourcing (e.g., commercial vendors, biobanks). Adhere to institutional review board (IRB) protocols for sample handling and disposal. Report compliance with declarations like the Declaration of Helsinki in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
